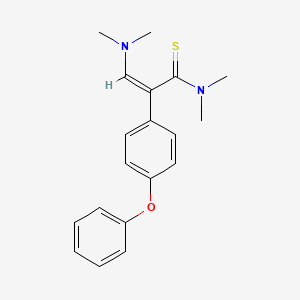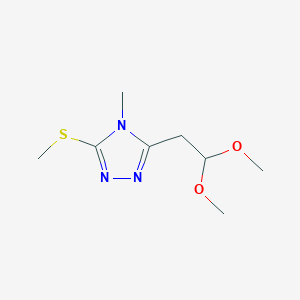![molecular formula C11H10Cl2N2O B3035504 5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazole CAS No. 321998-97-4](/img/structure/B3035504.png)
5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazole
Descripción general
Descripción
5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazole is a useful research compound. Its molecular formula is C11H10Cl2N2O and its molecular weight is 257.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques : Efficient methods for synthesizing pyrazole derivatives, including 5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazole, have been developed. For example, the use of ultrasound irradiation has been shown to enhance the synthesis process of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates with high regioselectivity and yields (Machado et al., 2011).
Crystal Structure and Molecular Analysis : Studies on similar pyrazole derivatives demonstrate the crystal structure and molecular interactions using techniques like X-ray diffraction and Hirshfeld surface analysis. These studies provide insights into the stability and properties of the compounds (Naveen et al., 2021).
Antimicrobial and Antioxidant Properties
Antimicrobial Activity : Pyrazole derivatives have been evaluated for their antimicrobial properties. Compounds like ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a close relative to the compound , have shown promising results in pharmacological studies (Achutha et al., 2017).
Antioxidant Activities : Research on pyrazole derivatives also includes their potential antioxidant activities. Studies indicate that these compounds can be effective in scavenging free radicals and providing protection against oxidative stress (Umesha et al., 2009).
Applications in Organic Synthesis
- Precursors in Organic Reactions : Pyrazole derivatives serve as precursors in various organic reactions, such as Sonogashira-type cross-coupling reactions. This opens up avenues for synthesizing a diverse range of organic compounds (Arbačiauskienė et al., 2011).
Potential in Drug Synthesis and Medicinal Chemistry
Synthesis of Potential Therapeutics : The role of pyrazole derivatives in medicinal chemistry is significant. They are used in synthesizing potential therapeutic agents, notably for their antimicrobial and anticancer properties (Hafez et al., 2016).
Structural Basis for Drug Design : Understanding the molecular and crystal structure of these compounds aids in drug design, particularly in optimizing interaction with biological targets (Dawood et al., 2011).
Mecanismo De Acción
Target of Action
The primary target of 5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazole is broad-leaved weeds . This compound is a selective, systemic herbicide used for their control .
Mode of Action
This compound acts as a synthetic auxin, a type of plant hormone. It is absorbed through the leaves and is translocated to the meristems of the plant . This compound induces uncontrolled, unsustainable growth in the weeds, leading to stem curl-over, leaf withering, and eventual plant death .
Biochemical Pathways
It is known that the compound increases the biosynthesis and production of ethylene . This causes uncontrolled cell division, damaging the vascular tissue of the plant .
Pharmacokinetics
The compound is highly soluble in water, volatile, and has a low potential to leach to groundwater based on its chemical properties . It is non-persistent in soil but may persist in aquatic systems under certain conditions .
Result of Action
The result of the action of this compound is the death of the targeted broad-leaved weeds. The uncontrolled growth induced by the compound leads to structural abnormalities and physiological dysfunctions that the plant cannot sustain, leading to its death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water and volatility suggest that it can be easily transported by rain or wind . Moreover, while it is non-persistent in soil, it may persist in aquatic systems under certain conditions, which could influence its efficacy and potential for bioaccumulation .
Propiedades
IUPAC Name |
5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O/c1-7(10-4-5-14-15-10)16-11-3-2-8(12)6-9(11)13/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVFQDIAEDHSSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1)OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701256209 | |
| Record name | 3-[1-(2,4-Dichlorophenoxy)ethyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701256209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321998-97-4 | |
| Record name | 3-[1-(2,4-Dichlorophenoxy)ethyl]-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321998-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[1-(2,4-Dichlorophenoxy)ethyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701256209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[1-(2,4-dichlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide](/img/structure/B3035427.png)
![5-[1-(2,4-dichlorophenoxy)ethyl]-1-(phenylsulfonyl)-1H-pyrazole](/img/structure/B3035428.png)
![5-[1-(2,4-dichlorophenoxy)ethyl]-1-(methylsulfonyl)-1H-pyrazole](/img/structure/B3035429.png)
![{5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazol-1-yl}(phenyl)methanone](/img/structure/B3035430.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-ethanaminium chloride](/img/structure/B3035433.png)
![[(Z)-[5-Chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 2,2-dichloroacetate](/img/structure/B3035435.png)
![[(Z)-[5-Chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] pentanoate](/img/structure/B3035437.png)

![[(Z)-[5-methyl-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 2-chloroacetate](/img/structure/B3035440.png)
![(2E)-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(dimethylaminomethylidene)-3-oxobutanamide](/img/structure/B3035441.png)
![11-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B3035442.png)
